Tert-butyl 7-hydroxy-8-oxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 7-hydroxy-8-oxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of pyrido[1,2-a]pyrazine derivatives, which are known for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-hydroxy-8-oxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions are carefully controlled to ensure the formation of the desired product while minimizing side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The use of catalysts and advanced purification techniques can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different chemical and biological properties, making them valuable for further research and applications.
Scientific Research Applications
Chemistry: In the field of chemistry, tert-butyl 7-hydroxy-8-oxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate is used as a building block for synthesizing more complex molecules
Biology: This compound has shown promise in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a valuable tool for understanding biological mechanisms and developing new therapeutic agents.
Medicine: In the medical field, this compound is being investigated for its potential use as a drug candidate. Its biological activity suggests that it could be developed into a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in material science, catalysis, and other industrial processes.
Mechanism of Action
The mechanism by which tert-butyl 7-hydroxy-8-oxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Indole Derivatives: These compounds share structural similarities with tert-butyl 7-hydroxy-8-oxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate and exhibit similar biological activities.
Pyrazine Derivatives: Other pyrazine derivatives also share common features and can be compared in terms of their chemical and biological properties.
Uniqueness: this compound stands out due to its specific structural features and the unique reactivity pattern elicited by the tert-butyl group. This compound's distinct properties make it valuable for various applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
tert-butyl 7-hydroxy-8-oxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-5-4-14-8-11(17)10(16)6-9(14)7-15/h6,8,17H,4-5,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNLPCHEKYSTHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C=C(C(=O)C=C2C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.